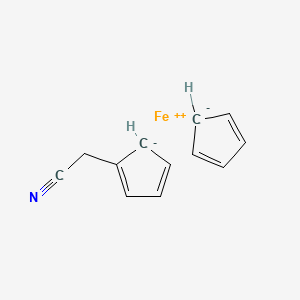

Ferrocene, (cyanomethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ferrocene, (cyanomethyl)- is a useful research compound. Its molecular formula is C12H11FeN and its molecular weight is 225.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ferrocene, (cyanomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene, (cyanomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Chemistry

Photoinitiators in Polymerization:

Ferrocene derivatives are being investigated as photoinitiators for polymerization processes. Their ability to undergo reversible electrochemical reactions allows them to initiate polymerization upon exposure to light. For instance, studies have shown that ferrocene can effectively initiate the polymerization of ethyl 2-cyanoacrylate under UV light, with the reaction time being controllable by the intensity of the light source. This capability is particularly useful in developing photocurable resins and coatings, where reduced photoinitiator content can lead to more environmentally friendly formulations .

Free Radical Polymerization:

Ferrocene acts as a sacrificial electron donor in free radical polymerization processes. By facilitating electron transfer reactions, it enhances the efficiency of polymerization while allowing for better control over the resulting polymer's properties. The ability to tailor the reaction conditions makes ferrocene derivatives valuable in creating specialized materials for various applications .

Biological Applications

Antimicrobial Properties:

Ferrocene derivatives have demonstrated promising antimicrobial activity against various pathogens. Research indicates that compounds like ferroquine exhibit potent antimalarial effects, while other derivatives show significant antibacterial and antifungal activities. For example, certain ferrocenyl complexes have been reported to inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents .

Anticancer Activity:

The anticancer potential of ferrocene derivatives has been extensively studied. Various compounds have shown efficacy against different cancer cell lines, including lymphocytic leukemia and cervical carcinoma. The incorporation of ferrocene into drug design has led to novel therapeutic agents with improved bioactivity and reduced side effects compared to traditional chemotherapeutics .

Materials Science

Dye-Sensitized Solar Cells (DSSCs):

Ferrocene-based complexes are being explored as sensitizers in dye-sensitized solar cells due to their favorable redox properties. The ability to tune the redox potential by modifying the cyclopentadienyl ring enhances their effectiveness as electron donors in photovoltaic applications. These properties make ferrocene derivatives attractive for developing more efficient solar energy conversion systems .

Nonlinear Optical Materials:

Recent studies have highlighted the potential of ferrocene-cyanostilbene derivatives as materials with significant nonlinear optical properties. These materials are being investigated for applications in optical devices where enhanced light-matter interaction is desired, such as in telecommunications and advanced imaging systems .

Table of Applications

| Application Area | Details |

|---|---|

| Polymer Chemistry | Photoinitiators for UV polymerization; sacrificial electron donors in free radical polymerization |

| Biological Applications | Antimicrobial agents; anticancer drugs |

| Materials Science | Sensitizers for dye-sensitized solar cells; nonlinear optical materials |

Case Studies

Case Study 1: Photopolymerization Using Ferrocene Derivatives

A study demonstrated that mixing ethyl 2-cyanoacrylate with ferrocene under UV light led to efficient polymerization with controlled kinetics based on light intensity. This research highlights the potential of ferrocene as a key component in developing eco-friendly photopolymers .

Case Study 2: Anticancer Efficacy of Ferrocene Compounds

Research on ferrocenyl derivatives revealed their ability to inhibit cancer cell proliferation significantly. For instance, ferrocenyl complexes showed promising results against cervical carcinoma cells, suggesting their potential as lead compounds for new cancer therapies .

Propriétés

Formule moléculaire |

C12H11FeN |

|---|---|

Poids moléculaire |

225.07 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylacetonitrile;iron(2+) |

InChI |

InChI=1S/C7H6N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5H2;1-5H;/q2*-1;+2 |

Clé InChI |

TWXGKHRATKMJNK-UHFFFAOYSA-N |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1CC#N.[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.